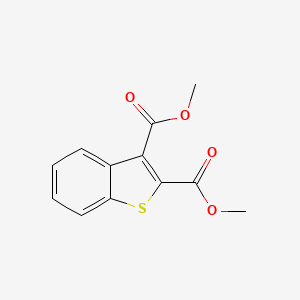
Dimethyl 1-benzothiophene-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-benzothiophene-2,3-dicarboxylate is a chemical compound belonging to the class of benzothiophenes, which are sulfur-containing heterocyclic aromatic organic compounds. This compound is characterized by its molecular structure, which includes a benzothiophene core with two carboxylate groups and two methyl groups attached to the benzothiophene ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-benzothiophene as the starting material.
Oxidation Reaction: The 1-benzothiophene undergoes an oxidation reaction to introduce carboxylate groups at the 2 and 3 positions. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Methylation Reaction: The resulting carboxylate groups are then methylated using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions to form derivatives with additional functional groups.
Reduction: Reduction reactions can be performed to convert the carboxylate groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one of the methyl groups or carboxylate groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed:
Oxidation products: this compound derivatives with additional oxygen-containing groups
Reduction products: Dimethyl 1-benzothiophene-2,3-dihydroxymethanol
Substitution products: Various derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
Dimethyl 1-benzothiophene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Dimethyl 1-benzothiophene-2,3-dicarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with bacterial cell membranes
Anticancer Activity: Inhibition of specific enzymes or signaling pathways involved in cancer cell growth
Comparación Con Compuestos Similares
Dimethyl 1-benzothiophene-2,5-dicarboxylate
Dimethyl 3-hydroxy-1-benzothiophene-2,5-dicarboxylate
Propiedades
IUPAC Name |
dimethyl 1-benzothiophene-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c1-15-11(13)9-7-5-3-4-6-8(7)17-10(9)12(14)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPKHFSEFDBUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
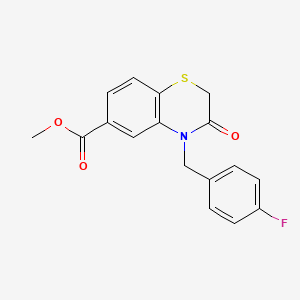
![Methyl 4-[(4-fluorophenyl)thio]-3-nitrobenzoate](/img/structure/B7835433.png)
![({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B7835443.png)
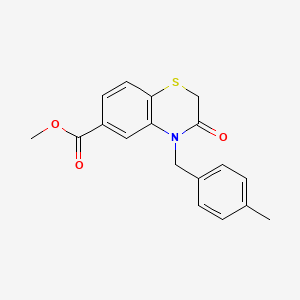
![{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B7835452.png)
![1-[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine-4-carboxylic acid](/img/structure/B7835459.png)
![1-(9-Fluoro[1]benzothieno[3,2-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid](/img/structure/B7835464.png)
![({[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}thio)acetic acid](/img/structure/B7835482.png)
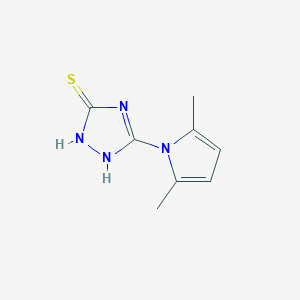
![Ethyl 1-benzyl-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B7835498.png)
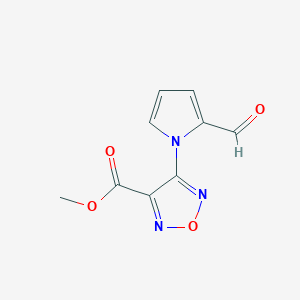
![Ethyl 5-phenyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-6-carboxylate](/img/structure/B7835525.png)
![[6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B7835529.png)

